molecular formula C23H28N4O B10901855 (17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

(17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol

Cat. No.: B10901855
M. Wt: 376.5 g/mol
InChI Key: BDYWLFLGYFNMAY-SDJJBIJTSA-N
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Description

(17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol is a synthetic compound with a complex structure that includes a steroid backbone and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol typically involves multiple steps, starting from commercially available steroid precursors. The key steps include the formation of the hydrazone linkage and the introduction of the pyrazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazone linkage or the pyrazole ring.

    Substitution: Substitution reactions can introduce different functional groups onto the steroid backbone or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its steroid backbone suggests it may interact with steroid receptors, while the pyrazole moiety could influence its binding affinity and specificity.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or hormone-modulating activities, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol involves its interaction with specific molecular targets. The steroid backbone may allow it to bind to steroid receptors, modulating their activity. The pyrazole moiety could influence its binding affinity and specificity, potentially affecting various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroid derivatives with hydrazone linkages and pyrazole-containing molecules. Examples include:

  • (17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-one
  • (17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3,17-diol

Uniqueness

What sets (17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol apart is its specific combination of a steroid backbone with a hydrazone linkage and a pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

(17E)-13-methyl-17-[(E)-(1-methylpyrazol-4-yl)methylidenehydrazinylidene]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H28N4O/c1-23-10-9-19-18-6-4-17(28)11-16(18)3-5-20(19)21(23)7-8-22(23)26-24-12-15-13-25-27(2)14-15/h4,6,11-14,19-21,28H,3,5,7-10H2,1-2H3/b24-12+,26-22+

InChI Key

BDYWLFLGYFNMAY-SDJJBIJTSA-N

Isomeric SMILES

CC1\2CCC3C(C1CC/C2=N\N=C\C4=CN(N=C4)C)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2=NN=CC4=CN(N=C4)C)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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